molecular formula C6H13BrOSi B14565389 [(2-Bromoprop-1-en-1-yl)oxy](trimethyl)silane CAS No. 61668-36-8

[(2-Bromoprop-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14565389
CAS No.: 61668-36-8
M. Wt: 209.16 g/mol
InChI Key: ZREDIVJEFDAWOC-UHFFFAOYSA-N
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Description

(2-Bromoprop-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C6H13BrOSi. It is a brominated silane derivative, often used in organic synthesis due to its reactivity and versatility. The compound features a bromine atom attached to a propene group, which is further connected to a trimethylsilane group through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoprop-1-en-1-yl)oxysilane typically involves the reaction of 2-bromo-1-propene with trimethylsilanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2-Bromo-1-propene+TrimethylsilanolBase(2-Bromoprop-1-en-1-yl)oxysilane\text{2-Bromo-1-propene} + \text{Trimethylsilanol} \xrightarrow{\text{Base}} \text{(2-Bromoprop-1-en-1-yl)oxysilane} 2-Bromo-1-propene+TrimethylsilanolBase​(2-Bromoprop-1-en-1-yl)oxysilane

Industrial Production Methods

Industrial production of (2-Bromoprop-1-en-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used under anhydrous conditions.

    Addition: Halogens (e.g., Br2), hydrogen (H2) with a catalyst, or other electrophiles in the presence of a suitable solvent.

Major Products

    Substitution: Products include various substituted silanes depending on the nucleophile used.

    Elimination: The major product is typically an alkene.

    Addition: Products include dihalides, hydrogenated silanes, or other addition products.

Scientific Research Applications

(2-Bromoprop-1-en-1-yl)oxysilane is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing bromopropene and trimethylsilane groups into organic molecules.

    Material Science: In the synthesis of silicon-based polymers and materials.

    Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

    Catalysis: In the development of new catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action of (2-Bromoprop-1-en-1-yl)oxysilane in chemical reactions involves the activation of the bromine atom and the double bond in the propene group. The bromine atom acts as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The trimethylsilane group provides stability and influences the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Bromoprop-2-en-1-yl)oxy]methylbenzene
  • (3-Bromoprop-1-en-2-yl)benzene

Comparison

(2-Bromoprop-1-en-1-yl)oxysilane is unique due to the presence of the trimethylsilane group, which imparts distinct reactivity and stability compared to other bromopropene derivatives. The trimethylsilane group also enhances the compound’s solubility in organic solvents and its compatibility with various reaction conditions.

Properties

CAS No.

61668-36-8

Molecular Formula

C6H13BrOSi

Molecular Weight

209.16 g/mol

IUPAC Name

2-bromoprop-1-enoxy(trimethyl)silane

InChI

InChI=1S/C6H13BrOSi/c1-6(7)5-8-9(2,3)4/h5H,1-4H3

InChI Key

ZREDIVJEFDAWOC-UHFFFAOYSA-N

Canonical SMILES

CC(=CO[Si](C)(C)C)Br

Origin of Product

United States

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